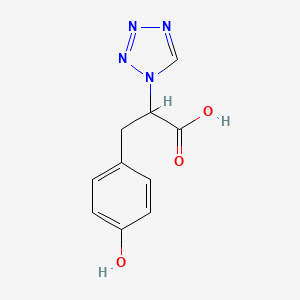
3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid, also known as HPP-4382, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a tetrazole derivative that has shown promising results in various preclinical studies.
科学的研究の応用
Polymer Modification and Medical Applications :
- Aly & El-Mohdy (2015) demonstrated the use of 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid in the modification of polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Coordination Polymers and Their Properties :
- Li (2012) synthesized a tetrazole-based Zn coordination polymer using 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid. This compound displayed interesting properties like second harmonic generation activity and luminescent behavior, indicating its potential in material science applications (Li, 2012).
Antibacterial and Antifungal Activities :
- Pansare et al. (2019) explored the antibacterial and antifungal activities of derivatives of 3-(4-hydroxyphenyl)propanoic acid, demonstrating significant activity against various bacterial and fungal strains. This suggests its utility in developing new antimicrobial agents (Pansare et al., 2019).
Synthesis of Novel Chemical Compounds :
- Wang et al. (2012) utilized 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid in synthesizing N-heterocyclic molecules with protogenic proton conductivity, relevant in the development of proton exchange membranes (Wang et al., 2012).
Environmental and Biological Applications :
- Spivack, Leib, & Lobos (1994) investigated the metabolism of bisphenol A by bacteria, where 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid played a role in understanding the novel metabolic pathways. This research is significant for environmental science and biodegradation studies (Spivack, Leib, & Lobos, 1994).
特性
IUPAC Name |
3-(4-hydroxyphenyl)-2-(tetrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-8-3-1-7(2-4-8)5-9(10(16)17)14-6-11-12-13-14/h1-4,6,9,15H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCRFEBXGLILKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N2C=NN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

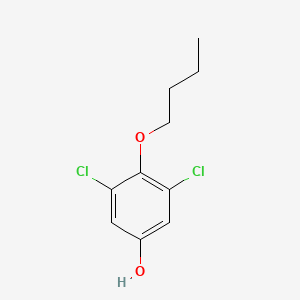
![Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B2807569.png)
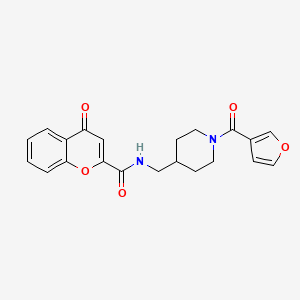
![N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807574.png)
![Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2807575.png)
![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2807577.png)
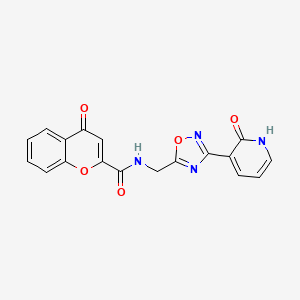
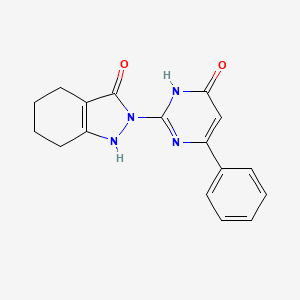
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807581.png)
![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2807587.png)
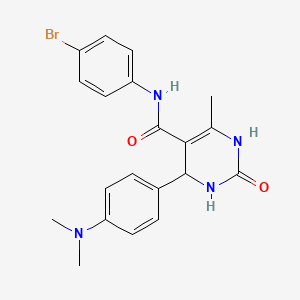
![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)